molecular formula C9H11NO2 B3143532 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol CAS No. 527681-60-3

3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol

Cat. No. B3143532
CAS RN: 527681-60-3
M. Wt: 165.19 g/mol
InChI Key: QXVCUSYHDODUGS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of DHPM is complex and involves a number of different elements. The empirical formula of DHPM is C9H11NO2 . The structure may be viewed using various chemical structure visualization tools .


Chemical Reactions Analysis

The chemical reactions involving DHPM are complex and can involve a number of different reactants and products. For example, one reaction involves the use of methanol, polymer-bound trimethyl ammonium cyanoborohydride, and acetic acid .


Physical And Chemical Properties Analysis

DHPM is a solid compound . Its molecular weight is 165.19 . Other physical and chemical properties may vary depending on the specific conditions of the experiment.

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been emphasized for synthesizing pyranopyrimidine scaffolds, which share structural similarities with the compound of interest. Such catalysts facilitate one-pot multicomponent reactions to develop bioavailable and pharmacologically relevant derivatives, underscoring the versatility and importance of these compounds in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The utility of pyrazolo[3,4-b]pyridine, a related heterocyclic scaffold, as kinase inhibitors in drug discovery demonstrates the relevance of structurally similar compounds in designing therapeutics. Such scaffolds can achieve multiple binding modes with kinases, highlighting their potential in generating bioactive molecules with specific therapeutic targets (Wenglowsky, 2013).

Building Blocks of Synthetic Relevance

3,4-Dihydro-2(1H)-pyridones and their derivatives, closely related to the compound , serve as privileged structures in synthetic chemistry. Their significance lies in their broad biological activity and their role as precursors for a variety of compounds with notable biological activity. This emphasizes the potential of such heterocycles in medicinal chemistry, where they can lead to the development of new therapeutics with diverse pharmacological profiles (Chalán-Gualán et al., 2022).

Green Multi-Component Synthesis

The importance of atom-economic, eco-friendly approaches for synthesizing complex molecules, including fused heterocyclic derivatives, has been highlighted. Such methodologies are crucial for developing pharmaceuticals and underscore the relevance of efficiently generating structurally complex and diverse heterocyclic compounds (Dhanalakshmi et al., 2021).

Safety and Hazards

DHPM is classified as a potentially hazardous substance. It is recommended to handle this compound with care and to follow all safety guidelines when working with it .

properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-8-4-7-2-1-3-12-9(7)5-10-8/h4-5,11H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVCUSYHDODUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NC=C2OC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol

Synthesis routes and methods I

Procedure details

To a vessel was added with stirring methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate (7.4 g, 1 eq) and tetrahydrofuran (THF) (32 mL). The mixture was heated to 55° C. whereupon 2M LiBH4 in THF solution (20 mL, 1.05 eq.) was added over 1 h. The stirring continued at 55° C. until reduction was complete at which point the mixture was cooled to 45° C. and 6N HCl (37 mL) was carefully added to the mixture. The stirring was continued for 1 h then the mixture was cooled to 25° C. The pH was adjusted to ˜9.5 to 10 with 50 wt % aqueous NaOH solution. The organics were extracted with 2-methyltetrahydrofuran (2×37 mL). The combined organic layers were concentrated under reduced pressure and crystallized to provide (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol as an off-white solid. 1H NMR (300 MHz, CDCl3) δ ppm 8.10 (s, 1H), 6.91-6.99 (m, 1H), 4.65 (s, 2H), 4.18-4.29 (m, 2H), 3.42 (s, 1H), 2.79 (t, J=6.50 Hz, 2H), 1.96-2.12 (m, 2H); 13C NMR (75 MHz, CDCl3) δ ppm 151.09, 150.39, 137.87, 131.40, 121.14, 66.51, 64.10, 24.22, 21.55; HRMS (M+H) m/z, calcd for C9H12NO2, 166.0868; found, 166.0861.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
37 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

(8-Chloro-2H-pyrano[2,3-c]pyridin-6-yl)methanol (988 mg, 5.0 mmol) is combined with 100 mg 10% Pd/C in 25 ml EtOH containing 3 ml (6 mmol) of 2N aqueous NaOH in a 250 ml PARR shaker bottle. The reaction is hydrogenated at 50 PSI for 48 h, the catalyst is removed by filtration, and the filtrate is concentrated to dryness. The mixture is partitioned between 1×10 ml 1:1 saturated NaCl/conc. NH4OH and 4×10 ml CH2Cl2 and the combined organic layer is dried (K2CO3). The mixture is concentrated in vacuo to give 730 mg (89%) of 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol as an off-white solid. HRMS (FAB) calcd for C9H11NO2+H: 166.0868, found 166.0868 (M+H)+.
Name
(8-Chloro-2H-pyrano[2,3-c]pyridin-6-yl)methanol
Quantity
988 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol
Reactant of Route 2
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol
Reactant of Route 3
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol
Reactant of Route 4
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol
Reactant of Route 5
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol
Reactant of Route 6
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol

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